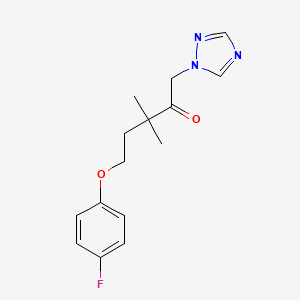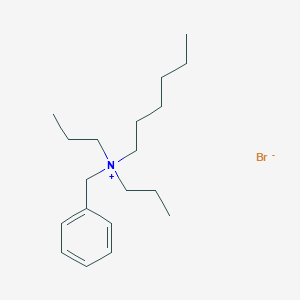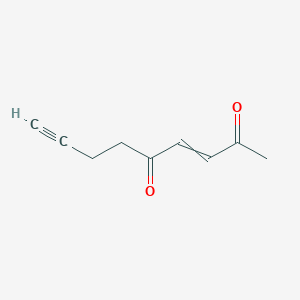
Non-3-en-8-yne-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Non-3-en-8-yne-2,5-dione is an organic compound characterized by the presence of both an alkyne and an enone functional group. This compound is of interest due to its unique structure, which combines a triple bond (alkyne) and a conjugated ketone (enone), making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Non-3-en-8-yne-2,5-dione can be synthesized through various methods. One common approach involves the Paal–Knorr synthesis, which is used to create substituted furans, pyrroles, or thiophenes from 1,4-diketones . The synthesis typically requires an acid catalyst for the furan formation, a primary amine for pyrrole synthesis, or phosphorus pentasulfide for thiophene synthesis .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Non-3-en-8-yne-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or the alkyne to an alkene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enone group is particularly reactive.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can react with the enone group under mild conditions.
Major Products Formed
The major products formed from these reactions include alcohols, alkenes, diketones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Non-3-en-8-yne-2,5-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: this compound is used in the production of polymers and other advanced materials.
作用機序
The mechanism by which Non-3-en-8-yne-2,5-dione exerts its effects involves its reactive functional groups. The enone group can participate in Michael addition reactions, while the alkyne group can undergo cycloaddition reactions . These reactions allow the compound to interact with various molecular targets, including enzymes and receptors, influencing biological pathways and chemical processes.
類似化合物との比較
Similar Compounds
Non-2-en-4-yne-1,3-dione: Similar structure but different positioning of the functional groups.
Hex-3-en-5-yne-2-one: Another compound with both alkyne and enone groups but with a shorter carbon chain.
Uniqueness
Non-3-en-8-yne-2,5-dione is unique due to its specific arrangement of functional groups, which provides distinct reactivity and versatility in synthesis. Its ability to participate in both nucleophilic and electrophilic reactions makes it a valuable intermediate in organic chemistry.
特性
CAS番号 |
90072-85-8 |
|---|---|
分子式 |
C9H10O2 |
分子量 |
150.17 g/mol |
IUPAC名 |
non-3-en-8-yne-2,5-dione |
InChI |
InChI=1S/C9H10O2/c1-3-4-5-9(11)7-6-8(2)10/h1,6-7H,4-5H2,2H3 |
InChIキー |
FWRZNNZFHPLWAZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=CC(=O)CCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


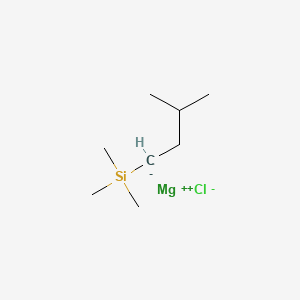

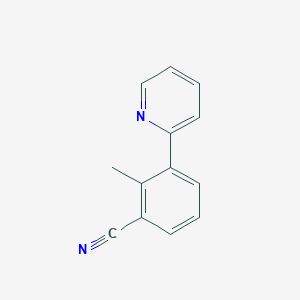

![6-Methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14375786.png)
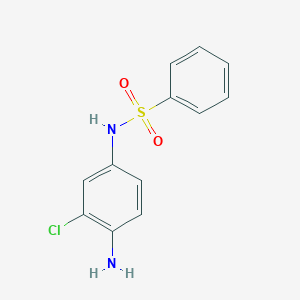
![Ethyl 2-{[hexyl(phenyl)amino]methyl}benzoate](/img/structure/B14375797.png)
![{[5-(Methanesulfonyl)pentyl]oxy}benzene](/img/structure/B14375798.png)
![1-(Fluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14375804.png)
![3,5-Bis[4-(methanesulfonyl)phenyl]-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14375809.png)
silane](/img/structure/B14375810.png)
![{2-[Chloro(dimethyl)stannyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane](/img/structure/B14375815.png)
